

Reproducibility of CCK-8 Effects on Food Intake: A Comparative Guide

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Cholecystokinin-octapeptide (CCK-8) is a gut-derived hormone recognized as a key physiological signal for satiation, the process that leads to the termination of a meal. Its effect on reducing food intake has been a subject of extensive research. This guide provides a comparative analysis of the reproducibility of CCK-8's effects on food intake across various preclinical and clinical studies, offering insights for researchers, scientists, and drug development professionals.

Quantitative Data on CCK-8 and Food Intake

The satiating effect of exogenously administered CCK-8 is highly reproducible across species, although the magnitude of the effect is influenced by several experimental variables. The following tables summarize quantitative data from key studies.

Animal Studies



Study & Species	Dose	Route of Admin.	Feeding Protocol	Key Findings on Food Intake
Ladinig et al. (2012), Rats (Sprague- Dawley)[1][2]	0.6, 1.8, 5.2 nmol/kg	Intraperitoneal (IP)	Ad libitum fed, food intake measured during the dark phase.	Dose-dependent reduction of 1-hour food intake by 35%, 49%, and 51%, respectively.[1]
Kopin et al. (1999), Mice (Wild-Type)[3]	1, 10, 30 μg/kg	Intraperitoneal (IP)	Overnight fasted, food consumption measured over 15 minutes.	Marked, dosedependent decrease in food intake.[3]
Strohmayer & Smith (1987), Mice (Lean & Obese)	1, 2, 4, 8 μg/kg	Intraperitoneal (IP)	17.5-hour food deprivation, 30-minute access to solid food.	Threshold for suppression was 2 µg/kg. Males showed a linear dose-response; females did not.
Stallion & Grossman (1989), Rats	11.6 μg/kg/h	Continuous Intravenous (IV) Infusion	7-day continuous infusion.	Significant decline in food consumption for the first 4 days of infusion.
Stacher et al. (1996), Rats (Young & Aged)	8, 40 μg/kg	Intraperitoneal (IP)	16-hour food deprivation, then test meal.	Significant reduction in meal size, independent of age.

Human Studies



Study & Participants	Dose	Route of Admin.	Feeding Protocol	Key Findings on Food Intake
Brennan et al. (2007), Healthy Men	0.33, 0.66, 2.0 ng/kg/min	Intravenous (IV) Infusion	120-minute infusion, with a buffet meal offered after 90 minutes.	Dose- dependently reduced desire to eat and total energy intake.
Muurahainen et al. (1988), Healthy Men	4 ng/kg/min	Intravenous (IV) Infusion	Subjects consumed a 500g soup preload, followed by a test meal 20 mins later during infusion.	Food intake was significantly reduced by CCK-8 infusion compared to saline.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols from two key studies.

Protocol 1: Intraperitoneal CCK-8 Administration in Rats (Ladinig et al., 2012)

- Subjects: Adult male Sprague-Dawley rats, ad libitum fed on standard rat chow.
- Drug Administration: Cholecystokinin-8 (CCK-8) was dissolved in 0.9% saline. Rats were intraperitoneally (IP) injected with CCK-8 at doses of 0.6, 1.8, and 5.2 nmol/kg, or a vehicle (saline) control.
- Feeding Paradigm: Injections were administered at the onset of the dark phase, the primary feeding period for nocturnal animals. Food intake was continuously monitored for 1 hour post-injection using an automated weighing system that allowed for undisturbed, physiological eating behavior.



 Key Measurements: The primary endpoint was cumulative food intake at 1 hour. Additionally, the microstructure of the meal, such as latency to the first meal and intermeal interval, was analyzed.

Protocol 2: Intravenous CCK-8 Infusion in Humans (Brennan et al., 2007)

- Subjects: Ten healthy male volunteers (age 26 ± 2 years).
- Study Design: A double-blind, randomized, placebo-controlled crossover study where each participant was studied on four separate occasions.
- Drug Administration: On each occasion, subjects received a 120-minute intravenous infusion of either saline (control) or CCK-8 at one of three doses: 0.33, 0.66, or 2.0 ng/kg/min.
- Feeding Paradigm: After 90 minutes of the infusion, participants were presented with a standardized, ad libitum buffet-style meal and allowed to eat until comfortably full. Energy intake was quantified.
- Key Measurements: The primary outcome was total energy intake (in kcal) from the buffet meal. Subjective ratings of appetite and desire to eat were also collected using visual analog scales.

Key Factors Influencing CCK-8's Effects

The reproducibility of CCK-8's satiating effect is generally high, but the specific outcomes can be modulated by several factors:

- Dose-Response Relationship: Across numerous studies in both animals and humans, CCK-8
 exhibits a clear dose-dependent effect on food intake.
- Route and Duration of Administration: Continuous intravenous infusions in humans and rats have been shown to suppress intake, though tolerance can develop with long-term administration. Intraperitoneal injections are common in rodent studies and reliably produce acute reductions in meal size.



- Species and Sex: While the satiating effect is conserved across species, sex differences have been reported. For instance, one study found that male mice exhibited a linear doseresponse to CCK-8, whereas the response in female mice was non-linear.
- Age and Feeding State: The hypophagic effect of CCK-8 is observed in both young and aged rats following a period of food deprivation. However, under free-feeding conditions, aged rats appeared more sensitive to the anorectic effects of high-dose CCK-8 than their younger counterparts.
- Molecular Form: The most commonly studied form is CCK-8. However, other forms like CCK-58 also reduce food intake, though they may do so by modulating different aspects of meal microstructure, such as the interval between meals versus the size of the meal itself.

Mechanisms and Workflows CCK-8 Satiety Signaling Pathway

The primary mechanism for CCK-8-induced satiety involves the activation of CCK-1 receptors (CCK1R) located on vagal afferent nerve terminals that innervate the upper gastrointestinal tract. This signal is relayed to the nucleus of the solitary tract (NTS) in the brainstem, a key region for integrating satiety signals.



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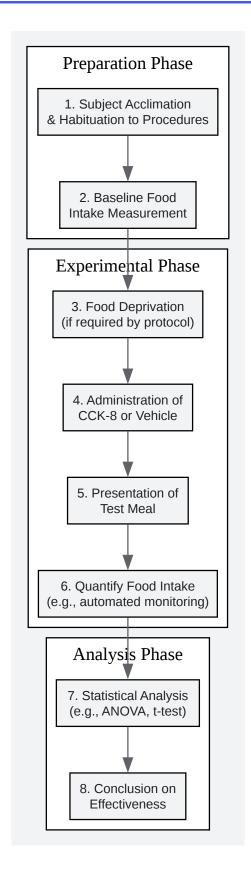
Caption: CCK-8 signaling pathway for satiety induction.



Typical Experimental Workflow for a CCK-8 Food Intake Study

The workflow for assessing the effect of a compound like CCK-8 on food intake follows a standardized process to ensure reliable and reproducible results.





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Caption: A generalized workflow for CCK-8 food intake experiments.



Conclusion

The body of evidence strongly supports the conclusion that the satiating effect of CCK-8 is a robust and reproducible phenomenon. A meta-analysis of studies confirmed that CCK has a significant effect on satiation at both physiological and pharmacological concentrations. While the fundamental effect of reducing food intake is consistent, researchers must consider variables such as dose, administration route, species, sex, and feeding conditions, as these factors systematically influence the magnitude and dynamics of the response. The well-characterized nature of CCK-8's effect makes it a foundational tool in the study of appetite regulation and a benchmark for the development of novel satiety-enhancing therapeutics.

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